molecular formula C8H5BrFNS B130463 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole CAS No. 143163-70-6

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Cat. No. B130463
M. Wt: 246.1 g/mol
InChI Key: TZBLTCWLVUAGLQ-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

A mixture of 5-fluoro-2-methyl-1,3-benzothiazole (500 mg, 2.99 mmol), NBS (600 mg, 3.37 mmol) and AIBN (125 mg, 0.76 mmol) in carbon tetrachloride (25 ml) was heated at reflux for 20 hours under nitrogen with stirring. The solution was then concentrated to give a residue which was purified by silica gel column chromatography using 1% ethyl acetate in petroleum ether to afford 2-(bromomethyl)-5-fluoro-1,3-benzothiazole as a yellow solid (150 mg, 20%). 1H NMR (400 MHz, CDCl3): δ 7.81 (dd, J=8.8, 5.2 Hz, 1H), 7.70 (dd, J=9.2, 2.4 Hz, 1H), 7.23-7.16 (m, 1H), 4.80 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.C1C(=O)N([Br:19])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
600 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
125 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours under nitrogen
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC2=C(N1)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.